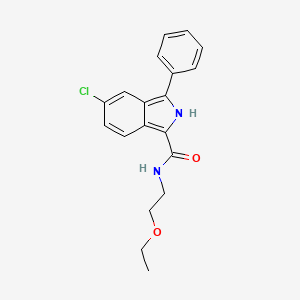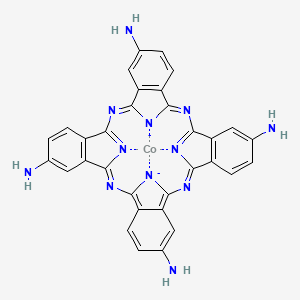
4,4',4'',4'''-Tetraaminophthalocyaninatocobalt(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) is a coordination compound that belongs to the phthalocyanine family. This compound is characterized by its four amino groups attached to the phthalocyanine ring, which is coordinated to a cobalt(I) ion. Phthalocyanines are known for their intense coloration and stability, making them useful in various applications such as dyes, pigments, and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the cobalt(I) ion. The process can be summarized as follows:
Starting Materials: Phthalonitrile derivatives and cobalt salts.
Reaction Conditions: The reaction is conducted in a high-boiling solvent such as quinoline or dimethylformamide at elevated temperatures (around 200-250°C).
Catalysts: A base such as sodium or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) undergoes various chemical reactions, including:
Oxidation: The cobalt(I) center can be oxidized to cobalt(II) or cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(I) using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) or cobalt(III) phthalocyanine derivatives, while substitution reactions can produce various functionalized phthalocyanines.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and intense coloration.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) involves its ability to interact with molecular targets through coordination chemistry. The cobalt(I) center can coordinate with various ligands, facilitating electron transfer processes. This coordination ability is crucial in catalytic applications, where the compound can activate substrates and promote chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid: Similar in structure but contains iron instead of cobalt and sulfonic acid groups instead of amino groups.
Tetrakis(4-aminophenyl)methane: Contains four amino groups attached to a central methane core, differing in the central metal and overall structure.
Uniqueness
4,4’,4’‘,4’‘’-Tetraaminophthalocyaninatocobalt(I) is unique due to its cobalt(I) center, which imparts distinct redox properties and catalytic activity. The presence of four amino groups also allows for versatile functionalization, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C32H20CoN12-2 |
|---|---|
Poids moléculaire |
631.5 g/mol |
Nom IUPAC |
cobalt;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2; |
Clé InChI |
WILCXSJSOYQGMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
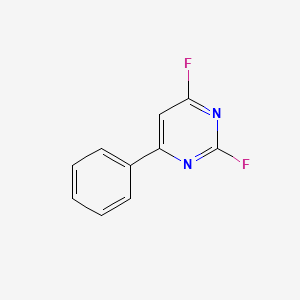
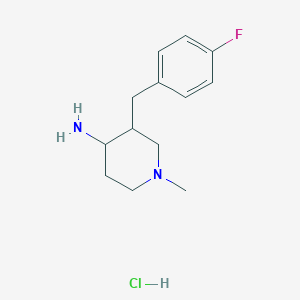
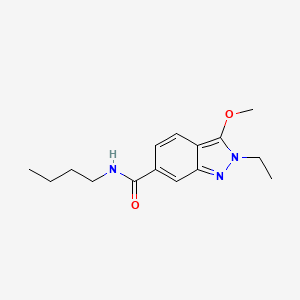
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
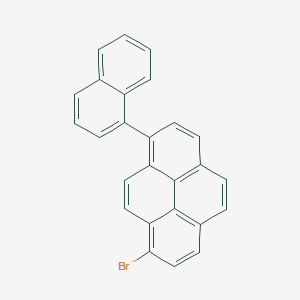
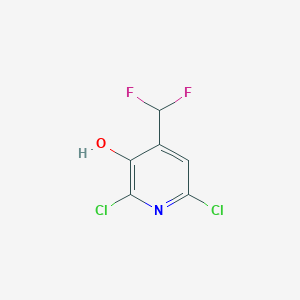
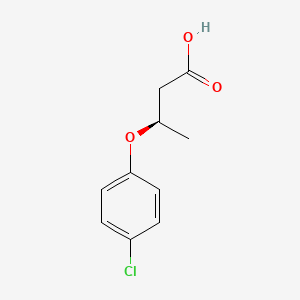
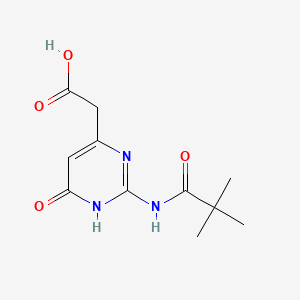

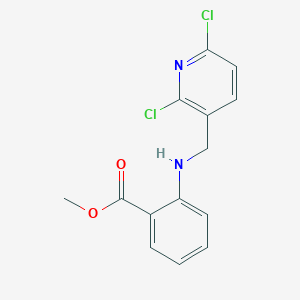
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)

